Nitrocefin

Description

This compound is a beta-lactam antibiotic, with diagnostic properties. This compound is sensitive to hydrolysis by all lactamases produced by gram-positive and gram-negative bacteria. This agent undergoes a color change as its amide bond is hydrolyzed by beta-lactamase, making it useful as a reagent in beta-lactamase activity studies.

chromogenic cephalosporin used for detection of beta-lactamase activity; Cefinase is name for this compound on paper disc; RN given refers to (6R-(3(E),6 alpha,7 beta))-isomer; structure for mono-Na salt in second source

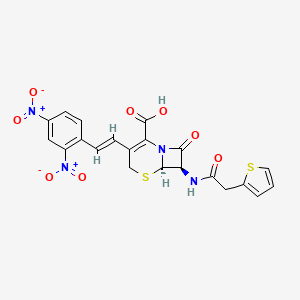

Structure

3D Structure

Propriétés

IUPAC Name |

(6R,7R)-3-[(E)-2-(2,4-dinitrophenyl)ethenyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O8S2/c26-16(9-14-2-1-7-34-14)22-17-19(27)23-18(21(28)29)12(10-35-20(17)23)4-3-11-5-6-13(24(30)31)8-15(11)25(32)33/h1-8,17,20H,9-10H2,(H,22,26)(H,28,29)/b4-3+/t17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNIIDJCEODSHA-OQRUQETBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)C=CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)/C=C/C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318525 | |

| Record name | Nitrocefin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41906-86-9 | |

| Record name | Nitrocefin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41906-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrocefin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041906869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrocefin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrocefin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R,7R)-7-[[(E)-4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROCEFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWP54G0J8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chromogenic Cephalosporin Nitrocefin: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of Nitrocefin's Application in Antimicrobial Resistance Research and Drug Development

This technical guide provides an in-depth exploration of this compound, a chromogenic cephalosporin widely utilized in scientific research for the detection and characterization of β-lactamase enzymes. Tailored for researchers, scientists, and drug development professionals, this document details the core principles of this compound-based assays, quantitative data on its interaction with various β-lactamases, and explicit experimental protocols.

Core Principles and Mechanism of Action

This compound serves as a key analytical tool in the study of bacterial antibiotic resistance. Its utility lies in its ability to produce a distinct color change upon hydrolysis by β-lactamases, enzymes that are a primary mechanism of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins.

The intact this compound molecule is yellow, with a maximum absorbance (λmax) around 390 nm.[1] When a β-lactamase enzyme is present, it catalyzes the cleavage of the amide bond within the β-lactam ring of the this compound molecule. This irreversible hydrolysis induces a conformational change in the molecule's chromophore, resulting in a shift in its light-absorbing properties. The hydrolyzed product is red, with a λmax of approximately 486 nm.[1] This stark color transition from yellow to red provides a rapid and straightforward visual indicator of β-lactamase activity. This reaction can be monitored and quantified spectrophotometrically, making it suitable for both qualitative and quantitative assessments.

Quantitative Data: Physicochemical Properties and Enzyme Kinetics

A thorough understanding of this compound's properties and its kinetic interactions with various β-lactamases is crucial for accurate and reproducible experimental design.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₆N₄O₈S₂ | [1] |

| Molecular Weight | 516.50 g/mol | [1] |

| Appearance | Yellow to orange-yellow solid | - |

| λmax (intact) | ~390 nm (at pH 7.0) | [1] |

| λmax (hydrolyzed) | ~486 nm (at pH 7.0) | |

| Molar Extinction Coefficient (hydrolyzed) | 20,500 M⁻¹cm⁻¹ at 486 nm | - |

| Solubility | Soluble in DMSO (≥20.24 mg/mL), insoluble in water and ethanol. | |

| Storage | Store solid at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for several months, while aqueous working solutions are less stable and should be used within a shorter timeframe (e.g., 14 days). | - |

Kinetic Parameters of β-Lactamases with this compound

The Michaelis-Menten kinetic parameters, Kₘ (Michaelis constant) and kcat (turnover number), are critical for characterizing the efficiency of different β-lactamases in hydrolyzing this compound. The catalytic efficiency is often expressed as kcat/Kₘ.

| β-Lactamase Class | Enzyme (Organism) | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) | Reference |

| Class A | E166Q mutant (general) | 10 | - | - | |

| Class A | E166Q:N170D mutant (general) | 1 | - | - | |

| Class C | P99 and 908R (Enterobacter cloacae) | - | ~780 | - | |

| Class C | General | - | 27 - 5000 | - | |

| Class D | OXA-48 | - | - | 4.0 | |

| Class D | OXA-163 | - | - | 1.8 |

Note: Kinetic parameters can vary depending on the specific enzyme variant and experimental conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and comparable results. The following sections outline protocols for preparing this compound solutions and conducting common β-lactamase assays.

Preparation of this compound Solutions

Stock Solution (e.g., 10 mg/mL in DMSO):

-

Weigh out 10 mg of this compound powder.

-

Dissolve the powder in 1 mL of dimethyl sulfoxide (DMSO).

-

Vortex until fully dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light.

Working Solution (e.g., 1 mg/mL in PBS):

-

Thaw a frozen aliquot of the 10 mg/mL this compound stock solution.

-

Add 100 µL of the stock solution to 900 µL of phosphate-buffered saline (PBS), pH 7.0, to achieve a final volume of 1 mL.

-

Mix thoroughly. The working solution should be yellow.

-

If the solution appears red, it may indicate degradation or overly concentrated conditions and should be further diluted.

-

Use the working solution promptly or store it at -20°C for a limited time (up to 14 days), protected from light.

Qualitative β-Lactamase Assays

These rapid tests are suitable for screening bacterial isolates for β-lactamase production.

Slide/Disk Method:

-

Place a drop of the this compound working solution onto a clean microscope slide or a filter paper disk.

-

Using a sterile loop or applicator stick, pick a single, well-isolated bacterial colony from an agar plate.

-

Smear the colony into the drop of this compound solution on the slide or disk.

-

Observe for a color change from yellow to red.

-

A positive result is indicated by a color change to red or pink, typically within 5-15 minutes. Some weakly positive strains may take up to an hour. A result is generally considered negative if no color change occurs within 30-60 minutes.

Quantitative Spectrophotometric β-Lactamase Assay

This method allows for the determination of enzyme kinetics and the quantification of β-lactamase activity.

-

Reaction Setup:

-

In a 96-well microplate or a cuvette, prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Add the this compound working solution to the buffer to a final concentration that is suitable for the expected enzyme activity (typically in the range of 50-100 µM).

-

Add the sample containing the β-lactamase enzyme (e.g., purified enzyme, cell lysate, or culture supernatant).

-

-

Measurement:

-

Immediately after adding the enzyme, start monitoring the increase in absorbance at 486 nm over time using a spectrophotometer or microplate reader.

-

Record absorbance readings at regular intervals (e.g., every 30 seconds) for a set period.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

-

Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of hydrolyzed this compound (20,500 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation (in moles/unit of time).

-

For kinetic studies, repeat the assay with varying concentrations of this compound to determine Kₘ and Vmax by fitting the data to the Michaelis-Menten equation.

-

β-Lactamase Inhibitor Screening Assay

This compound is a valuable tool for screening potential β-lactamase inhibitors.

-

Assay Setup:

-

In a 96-well plate, set up reactions containing the β-lactamase enzyme, this compound, and the test inhibitor at various concentrations.

-

Include appropriate controls: a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).

-

-

Incubation:

-

Pre-incubate the enzyme with the test inhibitor for a defined period before adding the this compound substrate.

-

-

Measurement and Analysis:

-

Initiate the reaction by adding this compound and monitor the rate of hydrolysis as described in the quantitative assay protocol.

-

Compare the rate of this compound hydrolysis in the presence of the inhibitor to the rate in the positive control.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

References

An In-depth Technical Guide to the Nitrocefin Mechanism of Action in Beta-Lactamase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance is a significant global health threat, with beta-lactamase enzymes playing a pivotal role in the inactivation of beta-lactam antibiotics. The study of these enzymes is crucial for understanding resistance mechanisms and developing novel therapeutic strategies. Nitrocefin, a chromogenic cephalosporin, has emerged as an invaluable tool for the rapid and sensitive detection of beta-lactamase activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use in beta-lactamase assays, and a summary of its key quantitative parameters.

The Chemical Mechanism of this compound Hydrolysis

This compound is a synthetic cephalosporin derivative that contains a beta-lactam ring, which is the primary target of beta-lactamase enzymes.[1] The core of this compound's utility as a reporter molecule lies in its dinitrostyryl group conjugated to the cephalosporin nucleus.[2]

In its intact form, this compound is a yellow compound with a maximum absorbance (λmax) at approximately 390 nm.[2][3] When a beta-lactamase enzyme is present, it catalyzes the hydrolysis of the amide bond within the beta-lactam ring.[1] This irreversible reaction leads to the opening of the ring and a subsequent electronic rearrangement within the molecule. This structural change results in a shift in the molecule's absorption spectrum, causing a distinct color change from yellow to red. The hydrolyzed product exhibits a new maximum absorbance at approximately 486 nm. This significant and rapid color change allows for both qualitative visual detection and quantitative spectrophotometric measurement of beta-lactamase activity.

The general reaction can be summarized as follows:

Caption: Enzymatic hydrolysis of this compound by beta-lactamase.

Quantitative Parameters of this compound

The following table summarizes key quantitative data for this compound in beta-lactamase assays. These values are essential for designing and interpreting kinetic studies and inhibitor screening assays.

| Parameter | Value | Notes | Reference(s) |

| λmax (Intact) | ~390 nm | The peak absorbance of the intact, yellow form of this compound. | |

| λmax (Hydrolyzed) | ~486 nm | The peak absorbance of the hydrolyzed, red form of this compound. | |

| Molar Extinction Coefficient (Δε) at 486 nm | 20,500 M⁻¹cm⁻¹ | This value is crucial for calculating the rate of hydrolysis in spectrophotometric assays. | |

| Molecular Weight | 516.50 g/mol | The molecular weight of this compound. | |

| Chemical Formula | C₂₁H₁₆N₄O₈S₂ | The chemical formula of this compound. | |

| Solubility | Highly soluble in DMSO; insoluble in water and ethanol. | Stock solutions are typically prepared in DMSO. | |

| Typical Working Concentration | 50-100 µM | This concentration range is commonly used for spectrophotometric assays to avoid substrate inhibition. | |

| kcat/Km for BlaC | ~10⁸ M⁻¹min⁻¹ | This value indicates that this compound is a very efficient substrate for the beta-lactamase from Mycobacterium tuberculosis. | |

| IC₅₀ | 0.5 to 25 µM | The IC₅₀ is dependent on the specific beta-lactamase being studied. |

Experimental Protocols

Precise and consistent methodologies are critical for obtaining reliable and reproducible results in beta-lactamase assays using this compound. Below are detailed protocols for both qualitative and quantitative assays.

Preparation of this compound Stock and Working Solutions

-

Stock Solution (e.g., 10 mg/mL in DMSO):

-

Due to its insolubility in aqueous solutions, a stock solution of this compound should be prepared in 100% dimethyl sulfoxide (DMSO).

-

For example, to prepare a 10 mg/mL solution, dissolve 10 mg of this compound powder in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light. Glass containers are recommended as DMSO can degrade some plastics.

-

-

Working Solution (e.g., 1 mg/mL or ~1.9 mM in Buffer):

-

Dilute the DMSO stock solution with an appropriate buffer to the desired final concentration. A common buffer is 100 mM phosphate buffer at a neutral pH (e.g., 7.0).

-

For a 1 mg/mL working solution, dilute the 10 mg/mL stock solution 1:10 with the buffer.

-

The working solution should be a clear yellow color. If it appears red, it may have degraded and should be diluted further or a fresh solution prepared.

-

Prepare the working solution fresh for each experiment.

-

Qualitative Beta-Lactamase Detection (Rapid Assays)

These methods are suitable for rapid screening of bacterial colonies for beta-lactamase production.

Caption: Workflow for qualitative beta-lactamase assays.

-

Slide/Spot Test:

-

Place a drop of the this compound working solution onto a clean microscope slide.

-

Using a sterile loop or applicator stick, pick a well-isolated bacterial colony and emulsify it in the drop of this compound solution.

-

A positive reaction is indicated by a color change to red or pink, typically within 5 to 15 minutes. Some staphylococci may require up to an hour for a positive result.

-

-

Disk Test:

-

Place a this compound-impregnated paper disk on a clean, dry surface.

-

Moisten the disk with a drop of sterile distilled water or saline.

-

Smear a few colonies of the test organism onto the disk surface.

-

Observe for a color change from yellow to red, indicating a positive result.

-

Quantitative Spectrophotometric Assay

This method is used for determining the kinetics of beta-lactamase activity and for screening potential inhibitors.

Caption: Workflow for a quantitative spectrophotometric beta-lactamase assay.

-

Assay Setup:

-

The assay is typically performed in a 96-well microplate format for high-throughput analysis.

-

Each well should contain the assay buffer (e.g., 100 mM phosphate buffer, pH 7.0), the this compound working solution, and the enzyme sample (either purified enzyme or a cell lysate).

-

It is crucial to include appropriate controls:

-

Negative Control: Assay buffer and this compound without the enzyme to monitor for spontaneous hydrolysis.

-

Positive Control: A known beta-lactamase to ensure the assay is working correctly.

-

-

-

Reaction and Measurement:

-

The reaction is typically initiated by the addition of the enzyme to the wells containing the buffer and this compound.

-

Immediately after adding the enzyme, place the microplate in a spectrophotometric plate reader.

-

Measure the increase in absorbance at 486 nm over time in kinetic mode. Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a set duration (e.g., 10-30 minutes).

-

-

Data Analysis:

-

The rate of the reaction (V) is determined from the linear portion of the absorbance versus time plot.

-

The concentration of the hydrolyzed product can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (20,500 M⁻¹cm⁻¹ for hydrolyzed this compound at 486 nm), c is the concentration, and l is the path length of the cuvette or well.

-

For kinetic studies, the initial velocity (V₀) is measured at various substrate concentrations to determine the Michaelis-Menten parameters, Km and Vmax.

-

Conclusion

This compound remains a cornerstone in the study of beta-lactamases due to its reliability, sensitivity, and ease of use. Its distinct color change upon hydrolysis provides a straightforward and robust method for detecting and quantifying beta-lactamase activity. By understanding the underlying chemical mechanism and adhering to standardized experimental protocols, researchers can effectively utilize this compound to investigate antibiotic resistance, screen for novel inhibitors, and further our understanding of the enzymatic processes that contribute to the global challenge of infectious diseases.

References

Nitrocefin: A Technical Guide to its Chemical Properties, Structure, and Application in β-Lactamase Detection

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of Nitrocefin, a chromogenic cephalosporin widely utilized for the detection of β-lactamase enzymes. The document details its chemical structure, physicochemical properties, and the mechanism underlying its colorimetric change upon enzymatic hydrolysis. Furthermore, comprehensive experimental protocols for the preparation and application of this compound in various β-lactamase assays are presented, along with visual workflows to facilitate understanding and implementation in research and drug development settings.

Chemical Properties and Structure

This compound is a synthetic cephalosporin derivative distinguished by its ability to act as a chromogenic substrate for a broad range of β-lactamase enzymes.[1][2] Its utility in microbiological and biochemical research stems from a distinct color change that accompanies the hydrolysis of its β-lactam ring.[2][3]

Chemical Structure

The chemical structure of this compound is (6R,7R)-3-[(E)-2-(2,4-dinitrophenyl)ethenyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[4] The key features of its structure are a cephalosporin core, which includes a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring, and a conjugated dinitrostyryl group attached at position 3. This dinitrostyryl moiety is responsible for the compound's chromogenic properties.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 41906-86-9 | |

| Molecular Formula | C₂₁H₁₆N₄O₈S₂ | |

| Molecular Weight | 516.50 g/mol | |

| Appearance | Orange-yellow solid | |

| Solubility | Soluble in DMSO (≥20.24 mg/mL); Insoluble in water and ethanol | |

| Storage | Store at -20°C, protected from light. | |

| Stability | Solutions are best prepared fresh due to instability over time. Repeated freeze-thaw cycles should be avoided. | |

| Purity | ≥95% (UV) |

Mechanism of Action

This compound serves as a reporter molecule for the activity of β-lactamase enzymes. In its intact form, the molecule is yellow, with a maximum absorbance (λmax) at approximately 390 nm. The core of its function lies in the susceptibility of the amide bond within the β-lactam ring to enzymatic hydrolysis.

When a β-lactamase enzyme is present, it catalyzes the cleavage of this amide bond. This hydrolysis event triggers a conformational change and an electronic rearrangement within the molecule's conjugated system, specifically involving the dinitrostyryl group. The result is a shift in the maximum absorbance to a longer wavelength of about 486 nm, which corresponds to a visible color change from yellow to red. This distinct colorimetric shift allows for both qualitative visual detection and quantitative spectrophotometric measurement of β-lactamase activity.

Caption: Mechanism of this compound hydrolysis by β-lactamase.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound solutions and their use in various β-lactamase detection assays.

Preparation of this compound Solutions

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results. Due to its limited stability in solution, it is recommended to prepare stock solutions in DMSO and dilute them to a working concentration in an appropriate buffer just before use.

A. Preparation of Stock Solution (1-10 mg/mL):

-

Weigh 5-10 mg of this compound powder and place it in a suitable container.

-

Add DMSO to dissolve the powder. For a 10 mg/mL stock solution from 10 mg of powder, add 1.0 mL of DMSO.

-

Vortex the mixture until the this compound is completely dissolved.

-

Store the stock solution in aliquots at -20°C, protected from light. The stock solution is stable for several months under these conditions.

B. Preparation of Working Solution (0.5-1.0 mg/mL):

-

Thaw a frozen aliquot of the this compound stock solution.

-

Dilute the stock solution with a suitable buffer, such as 100 mM phosphate buffer (pH 7.0), to the desired final concentration. For example, to prepare a 1.0 mg/mL working solution, add 9.0 mL of PBS buffer to 1.0 mL of a 10 mg/mL stock solution.

-

The freshly prepared working solution should be yellow. If the solution appears red, it may indicate degradation or too high a concentration, and it should be further diluted or discarded.

-

Use the working solution promptly. It can be stored at -20°C for up to two weeks.

β-Lactamase Detection Assays

This compound can be used in several assay formats, from rapid qualitative tests to quantitative spectrophotometric measurements.

A. Qualitative Slide/Colony Test:

-

Place one drop of the this compound working solution onto a clean glass slide or directly onto a bacterial colony on an agar plate.

-

Using a sterile loop, mix a portion of a bacterial colony with the drop on the slide.

-

Observe for a color change. The appearance of a red or pink color within 15-30 minutes indicates the presence of β-lactamase activity.

B. Lysed Cell Assay:

-

Prepare a cell suspension of the bacteria to be tested.

-

Lyse the cells using a suitable method, such as sonication.

-

Add a few drops of the 1.0 mg/mL this compound working solution to the lysed cell suspension.

-

A color change to red within 20-30 minutes signifies β-lactamase activity.

C. Quantitative Spectrophotometric Assay: This method allows for the quantification of β-lactamase activity by measuring the rate of this compound hydrolysis.

-

Prepare samples, which can be purified enzyme, cell lysates, or culture supernatants.

-

In a 96-well plate, add a defined volume of the sample to each well.

-

To initiate the reaction, add the this compound working solution (typically diluted 10-fold in assay buffer) to each well.

-

Immediately measure the change in absorbance at 486-490 nm over time using a spectrophotometric multiwell plate reader. Kinetic readings are recommended, for instance, every minute for 30-60 minutes.

-

The rate of β-lactamase activity is calculated from the linear portion of the reaction curve, using the molar extinction coefficient of hydrolyzed this compound, which is 20,500 M⁻¹cm⁻¹.

Caption: Workflow for a quantitative spectrophotometric β-lactamase assay.

Conclusion

This compound remains an indispensable tool in the study of antibiotic resistance. Its well-characterized chemical properties and the straightforward visual readout of its hydrolysis make it suitable for a wide array of applications, from rapid screening of clinical isolates to detailed kinetic studies of β-lactamase inhibitors. The protocols and data presented in this guide offer a comprehensive resource for researchers and scientists aiming to effectively utilize this compound in their work.

References

The Nitrocefin Chromogenic Reaction: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Core Principles of the Nitrocefin Chromogenic Reaction for Researchers, Scientists, and Drug Development Professionals.

[City, State] – This technical guide provides a comprehensive overview of the this compound chromogenic reaction, a cornerstone assay in the study of beta-lactamase enzymes. This document details the underlying principles, experimental protocols, and quantitative data essential for researchers in microbiology, infectious diseases, and drug development.

Core Principle of the this compound Reaction

This compound is a chromogenic cephalosporin substrate widely utilized for the detection of beta-lactamase activity.[1][2][3] The core of its utility lies in a visually discernible color change that occurs upon enzymatic cleavage of its β-lactam ring.

The intact this compound molecule possesses a yellow color. The hydrolysis of the amide bond within the β-lactam ring by a beta-lactamase enzyme leads to a conformational change in the molecule.[1][4] This structural alteration results in a shift in the molecule's absorption spectrum, causing the solution to change from yellow to red. This distinct color change provides a rapid and straightforward method for detecting the presence of beta-lactamases.

The spectrophotometric properties of this compound and its hydrolyzed product are summarized below:

| Compound | Appearance | Maximum Absorbance (λmax) | Molar Extinction Coefficient (ε) at λmax |

| Intact this compound | Yellow | ~380-390 nm | Not typically reported, as the focus is on the product. |

| Hydrolyzed this compound | Red | ~486-500 nm | 20,500 M⁻¹cm⁻¹ at 486 nm |

Mechanism of Action: Enzymatic Hydrolysis

The chromogenic reaction is initiated by the enzymatic activity of beta-lactamase. These enzymes catalyze the hydrolysis of the amide bond in the four-membered β-lactam ring, a key structural feature of penicillin and cephalosporin antibiotics. This hydrolytic cleavage renders the antibiotics inactive. This compound, being a cephalosporin analog, serves as an excellent substrate for a broad range of beta-lactamases.

The reaction mechanism can be visualized as follows:

Experimental Protocols

The versatility of the this compound assay allows for both qualitative and quantitative assessments of beta-lactamase activity.

Qualitative Detection of Beta-Lactamase

This rapid method is suitable for screening bacterial colonies for beta-lactamase production.

a) Slide Test Method:

-

Prepare a working solution of this compound at a concentration of 0.5 to 1.0 mg/mL in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

-

Place a drop of the this compound solution onto a clean glass slide.

-

Using a sterile loop, pick an isolated bacterial colony and emulsify it in the drop of this compound solution.

-

Observe for a color change from yellow to red. A positive result is typically indicated by a color change within 20-30 minutes.

b) Filter Paper/Disk Method:

-

Impregnate a sterile filter paper disk with a this compound solution (0.5 to 1.0 mg/mL).

-

Place the moistened disk on a clean, dry surface.

-

Smear a bacterial colony onto the disk.

-

A positive reaction is indicated by the development of a red color within 15-30 minutes.

Quantitative Spectrophotometric Assay

This method allows for the determination of enzyme kinetics and the quantification of beta-lactamase activity.

a) Preparation of Reagents:

-

This compound Stock Solution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Working Solution: Dilute the stock solution in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0) to a final concentration appropriate for the assay (typically 50-100 µM).

-

Enzyme Preparation: Prepare a solution of the beta-lactamase enzyme or a bacterial lysate containing the enzyme in the same buffer.

b) Assay Procedure:

-

Pipette the this compound working solution into a cuvette or a 96-well microplate.

-

Initiate the reaction by adding the enzyme preparation.

-

Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer or microplate reader.

-

The rate of the reaction is proportional to the beta-lactamase activity.

The experimental workflow for a quantitative assay can be summarized as follows:

Quantitative Data: Enzyme Kinetics

The this compound assay is widely used to determine the kinetic parameters of beta-lactamase enzymes, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters are crucial for characterizing enzyme efficiency and for evaluating the efficacy of beta-lactamase inhibitors.

| Beta-Lactamase | Source Organism | Ambler Class | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| BlaC | Mycobacterium tuberculosis | A | 45 ± 5 | 1300 ± 60 | 2.9 x 10⁷ |

| TEM-1 | Escherichia coli | A | 20 | 1000 | 5.0 x 10⁷ |

| SHV-1 | Klebsiella pneumoniae | A | 65 | 900 | 1.4 x 10⁷ |

| CTX-M-14 | Escherichia coli | A | 48 | 1500 | 3.1 x 10⁷ |

| IMP-1 | Pseudomonas aeruginosa | B | 13 ± 2 | 130 ± 10 | 1.0 x 10⁷ |

| VIM-2 | Pseudomonas aeruginosa | B | 110 ± 10 | 110 ± 5 | 1.0 x 10⁶ |

| NDM-1 | Klebsiella pneumoniae | B | 7.9 ± 0.9 | 36 ± 1 | 4.6 x 10⁶ |

| AmpC | Enterobacter cloacae | C | 4 | 700 | 1.8 x 10⁸ |

| OXA-10 | Pseudomonas aeruginosa | D | 120 | 2000 | 1.7 x 10⁷ |

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).

Conclusion

The this compound chromogenic reaction remains an indispensable tool in the field of antibiotic resistance. Its simplicity, sensitivity, and adaptability make it suitable for a wide range of applications, from routine screening of clinical isolates to detailed kinetic studies of novel beta-lactamases and their inhibitors. This guide provides the foundational knowledge for the effective implementation and interpretation of this critical assay.

References

The Chromogenic Sentinel: A Technical Guide to Nitrocefin in the Detection of Antibiotic Resistance

For Immediate Release

In the ongoing battle against antimicrobial resistance, the ability to rapidly and accurately detect the underlying mechanisms of resistance is paramount. For researchers, scientists, and drug development professionals, the chromogenic cephalosporin Nitrocefin has emerged as an indispensable tool. This technical guide delves into the core principles of this compound's action, providing detailed methodologies and quantitative data to empower the scientific community in the fight against antibiotic-resistant bacteria.

The Mechanism of Action: A Visual Cue to Resistance

This compound is a synthetic cephalosporin derivative that provides a direct visual and spectrophotometric readout of β-lactamase activity, a primary mechanism of bacterial resistance to β-lactam antibiotics.[1][2] The core of its utility lies in a dinitrostyryl group conjugated to the cephalosporin nucleus. In its intact form, this compound appears yellow, with a maximum absorbance (λmax) around 390 nm.[3]

The β-lactam ring is the critical structural component of all β-lactam antibiotics, and it is this ring that is targeted and hydrolyzed by β-lactamase enzymes produced by resistant bacteria. When a β-lactamase enzyme cleaves the amide bond within this compound's β-lactam ring, a cascade of electronic rearrangement occurs within the molecule. This hydrolysis results in a significant color change to red, with a corresponding shift in the maximum absorbance to approximately 486 nm. This distinct colorimetric change allows for both qualitative and quantitative assessment of β-lactamase activity.

This compound's broad-spectrum sensitivity makes it a valuable reagent for detecting a wide array of β-lactamases, including both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B), which are of significant clinical concern due to their ability to hydrolyze carbapenems.

Quantitative Analysis of β-Lactamase Activity

The spectrophotometric properties of this compound allow for the precise determination of enzyme kinetics. By monitoring the rate of change in absorbance at 486 nm, researchers can calculate key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax). This quantitative data is crucial for characterizing the efficiency of different β-lactamases and for evaluating the efficacy of potential β-lactamase inhibitors.

| β-Lactamase Source | Class | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Mycobacterium tuberculosis (BlaC) | A | - | - | ~1.67 x 10⁶ | |

| Enterobacter cloacae (P99) | C | - | ~780 | - | |

| Enterobacter cloacae (908R) | C | - | ~780 | - | |

| Enterobacter cloacae | C | - | 742 ± 22.82 | - |

Note: The table summarizes available quantitative data. Direct comparisons may be limited due to variations in experimental conditions across different studies.

Experimental Protocols

The versatility of this compound allows for its use in a variety of experimental formats, from rapid qualitative tests to high-throughput quantitative screens.

Protocol 1: Rapid Qualitative β-Lactamase Detection (Slide/Disk Method)

This method is suitable for the rapid screening of bacterial colonies for β-lactamase production.

Materials:

-

This compound solution (0.5 to 1.0 mg/mL in DMSO, then diluted in phosphate buffer)

-

Microscope slides or sterile filter paper disks

-

Sterile loop or applicator stick

-

Bacterial colonies from an agar plate

Procedure:

-

Place a drop of the this compound working solution onto a clean microscope slide or moisten a filter paper disk with the solution.

-

Using a sterile loop, pick a few well-isolated bacterial colonies and emulsify them in the drop of this compound solution on the slide or smear them onto the moistened disk.

-

Observe for a color change from yellow to red.

-

Interpretation: A positive result, indicating β-lactamase production, is typically observed within 15 minutes. For some staphylococci, this may take up to an hour. Any color change after the recommended time should be interpreted with caution as it may be due to substrate degradation.

Protocol 2: Spectrophotometric Assay for Quantitative Analysis

This protocol allows for the kinetic analysis of β-lactamase activity.

Materials:

-

This compound solution

-

Purified β-lactamase enzyme or bacterial cell lysate

-

Assay buffer (e.g., 100 mM MES, pH 6.5 or phosphate buffer, pH 7.0)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm

-

96-well clear, flat-bottom plates (for microplate reader)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution to the desired working concentration in the assay buffer. A typical starting concentration is 100 µM.

-

Prepare serial dilutions of the enzyme or cell lysate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a defined volume of the enzyme preparation to each well.

-

Include a negative control with no enzyme.

-

To initiate the reaction, add the this compound working solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the spectrophotometer or microplate reader.

-

Measure the absorbance at 486 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the initial velocity (rate of change of absorbance) for each enzyme concentration.

-

Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of hydrolyzed this compound (Δε = 20,500 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of product formation.

-

Plot the initial velocities against the substrate concentrations to determine Km and Vmax using Michaelis-Menten kinetics.

-

Conclusion

This compound remains a cornerstone in the study of antibiotic resistance. Its simple yet robust mechanism provides a reliable and sensitive method for the detection and characterization of β-lactamase activity. The protocols and data presented in this guide offer a framework for researchers to effectively utilize this compound in their efforts to understand and combat the growing threat of antimicrobial resistance. By enabling a deeper understanding of resistance mechanisms, this compound plays a crucial role in the development of new therapeutic strategies and the preservation of our current antibiotic arsenal.

References

The Hydrolysis of Nitrocefin's Beta-Lactam Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nitrocefin, a chromogenic cephalosporin, serves as a crucial tool in the study of bacterial resistance to β-lactam antibiotics. Its unique property of changing color upon hydrolysis of its β-lactam ring provides a direct and quantifiable measure of β-lactamase activity. This technical guide delves into the core of this reaction, providing an in-depth understanding of its mechanism, kinetics, and the experimental protocols to accurately measure it.

The Reaction Mechanism: A Tale of Two Enzyme Classes

The hydrolysis of the amide bond in the β-lactam ring of this compound is catalyzed by β-lactamase enzymes, which are broadly classified into serine β-lactamases and metallo-β-lactamases based on their active site composition and mechanism.

Serine β-Lactamases: These enzymes utilize a conserved serine residue at their active site (e.g., Ser70 in Ambler class A enzymes) to carry out a two-step acylation-deacylation reaction.[1] The reaction begins with the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the β-lactam ring, forming a transient acyl-enzyme intermediate.[1][2] This is followed by the hydrolysis of this ester bond by a water molecule, regenerating the free enzyme and releasing the hydrolyzed, colored product.[1] For this compound, which is a highly activated substrate, the acylation step is often the rate-limiting step in the overall reaction.[1]

Metallo-β-Lactamases: These enzymes, belonging to Ambler class B, possess one or two zinc ions in their active site, which are essential for catalysis. The zinc ions polarize the carbonyl group of the β-lactam ring, facilitating a nucleophilic attack by a hydroxide anion. This leads to the opening of the β-lactam ring and the subsequent color change. The hydrolysis mechanism of this compound by metallo-β-lactamases may be atypical compared to other β-lactam substrates.

The hydrolysis of this compound results in a significant shift in its absorbance spectrum. The intact, yellow-colored this compound has an absorbance maximum at approximately 390 nm. Upon cleavage of the β-lactam ring, the resulting product is red, with an absorbance maximum around 486-500 nm. This distinct color change allows for easy visual and spectrophotometric quantification of β-lactamase activity.

Visualizing the Hydrolysis Pathway

The following diagrams illustrate the enzymatic hydrolysis of this compound.

Quantitative Analysis: Kinetic Parameters

The efficiency of β-lactamase-mediated this compound hydrolysis can be quantified by determining the Michaelis-Menten kinetic parameters, Km and kcat. These parameters provide insights into the enzyme's affinity for the substrate and its catalytic turnover rate, respectively.

| Enzyme/Organism | β-Lactamase Class | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Mycobacterium tuberculosis BlaC | Class A | 50 ± 4 | 1400 ± 50 | 2.8 x 10⁷ | |

| E166Q mutant β-lactamase | Class A | 10 (for burst) | - | - | |

| E166Q:N170D mutant β-lactamase | Class A | 1 | - | - | |

| P. aeruginosa TesA | - | < 0.01 | - | - |

Note: The kinetic parameters can vary depending on the specific enzyme, its source, and the experimental conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols for this compound Hydrolysis Assay

A standardized protocol is essential for obtaining reliable and reproducible results. The following outlines a general methodology for a spectrophotometric this compound hydrolysis assay.

Reagents and Materials

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Assay buffer (e.g., 100 mM PBS, pH 7.0, or 10 mM Na-HEPES, pH 7.0)

-

β-lactamase enzyme preparation (purified enzyme or cell lysate)

-

Spectrophotometer or microplate reader capable of measuring absorbance at ~490 nm

-

Cuvettes or 96-well plates

Assay Procedure

-

Preparation of Working Solutions:

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 0.1 mg/mL or a range of concentrations for kinetic studies). This compound solutions should be protected from light.

-

Prepare the enzyme sample. For whole-cell assays, cells can be grown to mid-log phase, centrifuged, and resuspended in the assay buffer. For cell lysates, cells can be lysed by sonication.

-

-

Assay Execution:

-

Add the desired volume of assay buffer and this compound working solution to a cuvette or well of a microplate.

-

Initiate the reaction by adding the enzyme preparation.

-

Immediately monitor the change in absorbance at ~490 nm over time in kinetic mode. Readings are typically taken every minute for a defined period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

The rate of this compound hydrolysis is determined from the linear portion of the absorbance versus time plot.

-

For kinetic studies, initial velocities are measured at various this compound concentrations and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

-

Experimental Workflow Diagram

Factors Influencing the Reaction

Several factors can influence the rate of this compound hydrolysis:

-

pH: The optimal pH for β-lactamase activity can vary. For the BlaC enzyme from M. tuberculosis, maximal velocity is dependent on the ionization state of two groups with pK values of 4.5 and 7.8.

-

Temperature: Enzyme activity is generally temperature-dependent, with an optimal temperature for catalysis.

-

Inhibitors: The presence of β-lactamase inhibitors will decrease the rate of this compound hydrolysis. This principle is used in competition assays to screen for and characterize new inhibitors.

Conclusion

The hydrolysis of this compound is a fundamental reaction for studying β-lactamase activity and the mechanisms of antibiotic resistance. Its robust and visually detectable nature makes it an invaluable tool for researchers in microbiology, biochemistry, and drug discovery. A thorough understanding of the reaction mechanism, kinetics, and the appropriate experimental protocols, as outlined in this guide, is paramount for generating high-quality, reproducible data in the ongoing battle against antibiotic resistance.

References

Navigating Nitrocefin Solubility: A Technical Guide for Researchers

A comprehensive analysis of nitrocefin's solubility characteristics in dimethyl sulfoxide (DMSO) versus aqueous solutions, providing critical data and protocols for researchers in drug discovery and diagnostics.

This compound, a chromogenic cephalosporin, is an indispensable tool for the detection of β-lactamase activity, a key mechanism of bacterial resistance to β-lactam antibiotics. Its utility in high-throughput screening and kinetic assays is, however, critically dependent on its proper dissolution and stability. This technical guide provides an in-depth examination of this compound's solubility in DMSO and various aqueous solutions, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their experimental design.

Core Concept: The Solubility Dichotomy

This compound exhibits a marked difference in solubility between organic solvents, like DMSO, and aqueous solutions. It is readily soluble in DMSO, forming concentrated stock solutions, but is sparingly soluble in aqueous buffers.[1] This necessitates a two-step preparation process for most experimental applications: initial dissolution in DMSO followed by dilution in an appropriate aqueous buffer.

Quantitative Solubility Data

The following tables summarize the quantitative data on this compound solubility gathered from various sources.

| Solvent | Reported Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | ≥20.24 mg/mL | [2][3] |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | 50 mM | [4] |

| Dimethyl Sulfoxide (DMSO) | 255 mg/mL (493.71 mM) | |

| 1:20 DMSO:PBS (pH 7.2) | ~0.04 mg/mL | |

| Water | Insoluble | |

| Ethanol | Insoluble |

Table 1: Solubility of this compound in Various Solvents.

| Parameter | Recommended Concentration | Citation |

| Stock Solution in DMSO | 1 - 10 mg/mL | |

| Stock Solution in DMSO | 10 mg/mL | |

| Stock Solution in DMSO | ≥20.24 mg/mL | |

| Working Solution in Aqueous Buffer | 0.5 - 1.0 mg/mL | |

| Working Solution in Aqueous Buffer | 500 µg/mL (~1 mM) | |

| Working Solution for Enzyme Kinetics | 0.5 - 25 µM |

Table 2: Recommended Concentrations for this compound Solutions.

Experimental Protocols

Accurate and reproducible results in β-lactamase assays hinge on the correct preparation of this compound solutions. Below are detailed methodologies for preparing stock and working solutions.

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated this compound stock solution, which can be stored for future use.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

-

Weigh the desired amount of this compound powder in a suitable container. For example, to prepare a 10 mg/mL stock solution, weigh 10.0 mg of this compound.

-

Add the appropriate volume of DMSO. For a 10 mg/mL solution, add 1.0 mL of DMSO.

-

Vortex the mixture until the this compound is completely dissolved. The resulting solution should be a clear, concentrated solution.

-

Store the stock solution at -20°C, protected from light. Under these conditions, the DMSO stock solution is stable for several months.

Preparation of this compound Working Solution in Aqueous Buffer

This protocol details the dilution of the DMSO stock solution into an aqueous buffer for immediate use in assays.

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), 100 mM, neutral pH; 50 mM phosphate buffer, pH 7.0-7.5)

-

Sterile tubes

Procedure:

-

Thaw the this compound stock solution to room temperature if frozen.

-

Calculate the volume of stock solution and buffer needed to achieve the desired final concentration. For example, to prepare 10.0 mL of a 1.0 mg/mL working solution from a 10 mg/mL stock, add 1.0 mL of the stock solution to 9.0 mL of PBS buffer.

-

Add the aqueous buffer to the appropriate tube.

-

While vortexing or mixing, slowly add the calculated volume of the this compound stock solution to the buffer. This gradual addition helps to prevent precipitation.

-

The final working solution should be a clear yellow color. If a red color appears before the addition of β-lactamase, the solution may be too concentrated or may have degraded, and further dilution is recommended.

-

Use the working solution promptly, as this compound is less stable in aqueous solutions. It is recommended to use the working solution within 14 days when stored at -20°C and protected from light.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key processes involving this compound.

Caption: Workflow for preparing this compound stock and working solutions.

Caption: Experimental workflow of a typical β-lactamase assay using this compound.

Factors Influencing Solubility and Stability

Several factors can impact the solubility and stability of this compound solutions, which are crucial for obtaining reliable experimental data.

-

Solvent Choice: As established, this compound is practically insoluble in water and ethanol, making DMSO the solvent of choice for initial dissolution.

-

pH: The pH of the aqueous buffer can affect the stability of this compound. Spontaneous hydrolysis can occur at higher pH values, leading to a background color change. A neutral pH of around 7.0 is commonly recommended for the working solution.

-

Temperature: Higher temperatures can also increase the rate of spontaneous hydrolysis. Therefore, it is advisable to prepare working solutions fresh and store them at low temperatures when not in use.

-

Light Exposure: this compound is light-sensitive, and exposure to light can lead to degradation. All solutions should be protected from light by using amber tubes or covering containers with aluminum foil.

-

Precipitation: When diluting the DMSO stock solution into an aqueous buffer, rapid addition or insufficient mixing can cause this compound to precipitate out of the solution. Slow addition of the stock solution to the buffer while mixing is recommended to prevent this.

Conclusion

The successful use of this compound in research and diagnostics is fundamentally linked to a thorough understanding of its solubility and stability. By utilizing DMSO for the preparation of concentrated stock solutions and carefully diluting them into appropriate aqueous buffers immediately before use, researchers can ensure the integrity of their assays. Adherence to the detailed protocols and an awareness of the factors influencing solubility and stability outlined in this guide will contribute to the generation of accurate and reproducible data in the critical field of antibiotic resistance.

References

The Chromatic Shift of Nitrocefin: A Technical Guide to Understanding its Absorbance Spectrum in β-Lactamase Assays

For Researchers, Scientists, and Drug Development Professionals

Nitrocefin, a chromogenic cephalosporin, serves as a pivotal tool in the study of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. The utility of this compound lies in its distinct and visually apparent color change upon hydrolysis of its β-lactam ring by these enzymes. This in-depth guide provides a comprehensive overview of the principles governing the absorbance spectrum shift of this compound, detailed experimental protocols for its use, and the quantitative data necessary for accurate analysis.

The Core Mechanism: Hydrolysis and Extended Conjugation

The absorbance spectrum shift of this compound is a direct consequence of a change in its chemical structure upon enzymatic hydrolysis. In its intact form, this compound is a yellow compound with a maximum absorbance (λmax) at approximately 390 nm.[1][2] The β-lactam ring in the this compound molecule constrains the electronic structure. When a β-lactamase enzyme cleaves the amide bond within this ring, the ring opens, leading to an extended π-electron conjugation system. This structural alteration results in a bathochromic shift, also known as a red shift, in the absorbance spectrum. The hydrolyzed product is red, with a λmax of approximately 486 nm.[1][2] This significant shift of nearly 100 nm allows for the straightforward spectrophotometric monitoring of β-lactamase activity.

Quantitative Spectrophotometric Data

The following table summarizes the key quantitative data for intact and hydrolyzed this compound, essential for the calculation of enzyme kinetics and activity.

| Parameter | Intact this compound | Hydrolyzed this compound | Unit | Reference |

| Maximum Absorbance (λmax) | ~390 | ~486 | nm | [1] |

| Molar Extinction Coefficient (ε) | 1,400 | 16,600 | M⁻¹ cm⁻¹ | |

| Change in Molar Extinction Coefficient (Δε at 486 nm) | - | 15,200 | M⁻¹ cm⁻¹ |

Note: Molar extinction coefficients can vary slightly depending on buffer composition and pH.

Visualizing the Hydrolysis and Workflow

The following diagrams illustrate the chemical transformation of this compound and the general workflow of a β-lactamase assay using this chromogenic substrate.

Detailed Experimental Protocol: Spectrophotometric β-Lactamase Assay

This protocol provides a standardized method for determining β-lactamase activity using this compound in a 96-well plate format.

1. Materials and Reagents:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Purified β-lactamase or bacterial cell lysate containing the enzyme

-

96-well clear, flat-bottom microplate

-

Microplate spectrophotometer capable of reading absorbance at 486 nm

2. Preparation of Stock and Working Solutions:

-

This compound Stock Solution (e.g., 10 mg/mL):

-

Dissolve 10 mg of this compound powder in 1 mL of DMSO.

-

Vortex until fully dissolved.

-

Store in small aliquots at -20°C, protected from light.

-

-

This compound Working Solution (e.g., 100 µM):

-

Dilute the this compound stock solution in Assay Buffer to a final concentration of 100 µM. The exact concentration may need to be optimized depending on the enzyme's Michaelis constant (Km).

-

Prepare this solution fresh before each experiment and keep it on ice, protected from light.

-

-

Enzyme/Sample Solution:

-

Prepare a dilution series of the purified enzyme or bacterial lysate in Assay Buffer. The optimal concentration should result in a linear rate of this compound hydrolysis over the measurement period.

-

3. Assay Procedure:

-

Equilibrate the microplate, Assay Buffer, and this compound Working Solution to the desired assay temperature (e.g., 25°C or 37°C).

-

To each well of the 96-well plate, add the following in order:

-

X µL of Assay Buffer

-

Y µL of Enzyme/Sample Solution

-

The total volume of buffer and enzyme/sample should be pre-determined (e.g., 180 µL).

-

-

Include appropriate controls:

-

Negative Control (No Enzyme): Add the same volume of Assay Buffer instead of the enzyme solution.

-

Blank (No Substrate): For each sample concentration, prepare a well with the enzyme and buffer but add Assay Buffer instead of the this compound Working Solution to account for any background absorbance from the sample itself.

-

-

Initiate the reaction by adding Z µL of the this compound Working Solution to each well (e.g., 20 µL to bring the final volume to 200 µL).

-

Immediately place the plate in the microplate reader.

-

Measure the absorbance at 486 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes). Ensure the readings are within the linear range of the instrument.

4. Data Analysis:

-

For each sample, subtract the background absorbance (from the blank wells) if necessary.

-

Plot the absorbance at 486 nm against time (in minutes).

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔAbs/Δt).

-

Calculate the enzyme activity using the Beer-Lambert law:

Activity (µmol/min/mL) = (V₀ * V_total) / (Δε * l * V_enzyme)

Where:

-

V₀ = Initial velocity (Abs/min)

-

V_total = Total reaction volume in the well (mL)

-

Δε = Change in molar extinction coefficient (15,200 M⁻¹ cm⁻¹)

-

l = Path length of the light in the well (cm). For most 96-well plates, this needs to be determined or a standard curve can be used.

-

V_enzyme = Volume of the enzyme solution added to the well (mL)

-

This comprehensive guide provides the foundational knowledge and practical protocols for utilizing the absorbance spectrum shift of this compound in β-lactamase research. Accurate application of these principles and methods will enable robust and reliable characterization of β-lactamase activity, crucial for understanding antibiotic resistance and developing novel therapeutic strategies.

References

Nitrocefin as a Substrate for Different Classes of Beta-Lactamases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, necessitates robust and reliable methods for detecting and characterizing these enzymes. Nitrocefin, a chromogenic cephalosporin, has established itself as an invaluable tool in the study of β-lactamases.[1][2] Its utility stems from a distinct color change from yellow to red upon hydrolysis of its β-lactam ring, a reaction catalyzed by β-lactamases.[3][4] This visible transformation allows for both rapid, qualitative detection and precise, quantitative kinetic analysis of β-lactamase activity.[3] This technical guide provides a comprehensive overview of this compound's application as a substrate for various classes of β-lactamases, detailing its mechanism of action, experimental protocols, and a summary of its kinetic parameters.

Mechanism of Action

This compound is a cephalosporin derivative containing a β-lactam ring, the key target of β-lactamase enzymes. The intact molecule is yellow, with a maximum absorbance at approximately 390 nm. When a β-lactamase enzyme is present, it catalyzes the hydrolytic cleavage of the amide bond within the β-lactam ring. This irreversible reaction induces a conformational change in the molecule, specifically affecting the conjugated dinitrostyryl group at the C-3 position. This structural alteration results in a shift in the molecule's absorbance spectrum, with the appearance of a new peak in the visible red region, around 486 nm. The intensity of the red color is directly proportional to the amount of hydrolyzed this compound, providing a quantitative measure of enzyme activity.

The following diagram illustrates the hydrolytic action of β-lactamase on this compound.

Caption: Hydrolysis of the β-lactam ring in this compound by β-lactamase.

Application Across Beta-Lactamase Classes

This compound is a broad-spectrum substrate, susceptible to hydrolysis by a wide range of β-lactamases belonging to all four Ambler classes: A, B, C, and D. However, the efficiency of hydrolysis, reflected in the kinetic parameters (Km and kcat), can vary significantly between different enzyme classes and even among enzymes within the same class.

Class A: These are typically penicillinases, but many extended-spectrum β-lactamases (ESBLs) also belong to this class. This compound is generally a good substrate for Class A enzymes.

Class B: These are metallo-β-lactamases (MBLs) that require zinc ions for their activity. This compound is a substrate for many MBLs, making it a useful tool for their detection and characterization.

Class C: These are primarily cephalosporinases. As a cephalosporin derivative, this compound is an excellent substrate for most Class C enzymes, often exhibiting high turnover rates.

Class D: These are oxacillinases. The hydrolytic activity of Class D β-lactamases against this compound can be more variable compared to other classes.

Quantitative Data: Kinetic Parameters

The following table summarizes the kinetic parameters (Km and kcat) of this compound with various β-lactamases, categorized by their Ambler class. This data is essential for comparative studies of enzyme efficiency and for the characterization of novel β-lactamases.

| Beta-Lactamase Class | Enzyme | Organism | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| Class A | BlaC | Mycobacterium tuberculosis | 25 | 2 | 8 x 10⁴ | |

| Class C | AmpC | Enterobacter cloacae | - | 742 ± 22.82 | - | |

| Class C | P99 | Enterobacter cloacae | - | ~780 | - | |

| Class C | 908R | Enterobacter cloacae | - | ~780 | - | |

| Class C | ACT-1 | Escherichia coli (plasmid-encoded) | 86 (Kᵢ) | - | - | |

| Class C | CMY-2 | Escherichia coli (plasmid-encoded) | 314 (Kᵢ) | - | - |

Note: Data availability for all classes is limited in the provided search results. The table will be populated as more specific kinetic data is found.

Experimental Protocols

Qualitative Detection of β-Lactamase Activity

This protocol is suitable for rapid screening of bacterial colonies for β-lactamase production.

a) Slide Test

-

Reagent Preparation: Prepare a working solution of this compound at a concentration of 0.5 to 1.0 mg/mL in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0). A stock solution can be prepared in DMSO and then diluted in the buffer. Store solutions at -20°C, protected from light.

-

Procedure:

-

Place a drop of the this compound working solution onto a clean glass slide.

-

Using a sterile loop, pick a well-isolated bacterial colony and emulsify it in the drop of this compound solution.

-

-

Interpretation: A positive result is indicated by a color change from yellow to red within 1-2 minutes. Weakly positive reactions may take longer to appear, but results appearing after 10-30 minutes should be interpreted with caution.

b) Filter Paper Test

-

Reagent Preparation: As described in the slide test.

-

Procedure:

-

Place a piece of filter paper in a petri dish and saturate it with the this compound working solution.

-

Smear a bacterial colony onto the impregnated filter paper.

-

-

Interpretation: A change in color to red or pink on the filter paper within 15-30 minutes indicates β-lactamase activity.

Caption: Workflow for qualitative detection of β-lactamase activity.

Quantitative Spectrophotometric Assay for Kinetic Analysis

This protocol is designed for determining the kinetic parameters (Km and kcat) of a purified β-lactamase or a cell lysate.

a) Reagents and Equipment

-

Purified β-lactamase or cell lysate containing the enzyme.

-

This compound stock solution (e.g., 10 mg/mL in DMSO).

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0).

-

Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm.

-

96-well microplate (for microplate reader assays).

b) Procedure

-

Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., from 0.5 to 10 times the expected Km).

-

Enzyme Preparation: Dilute the purified enzyme or cell lysate in the assay buffer to a concentration that will result in a linear rate of this compound hydrolysis over a few minutes.

-

Assay Setup:

-

In a cuvette or microplate well, add the assay buffer and the this compound working solution.

-

Initiate the reaction by adding the diluted enzyme solution. The final volume should be consistent for all reactions.

-

-

Data Acquisition:

-

Immediately start monitoring the increase in absorbance at 486 nm over time in kinetic mode. The change in absorbance is due to the formation of the red hydrolyzed product.

-

Record the initial velocity (rate of absorbance change per minute) for each this compound concentration.

-

c) Data Analysis

-

Calculate the rate of hydrolysis: Convert the rate of absorbance change to the rate of this compound hydrolysis (in µmol/min) using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of hydrolyzed this compound (approximately 20,500 M⁻¹cm⁻¹ at 486 nm), c is the concentration, and l is the path length.

-

Determine Kinetic Parameters: Plot the initial velocities against the corresponding this compound concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated by dividing Vmax by the enzyme concentration.

References

The Nitrocefin Assay: A Technical Guide to its History, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nitrocefin assay is a cornerstone in the study of β-lactamase enzymes, which are the primary mechanism of bacterial resistance to β-lactam antibiotics. This chromogenic assay provides a rapid, sensitive, and reliable method for detecting and quantifying β-lactamase activity, making it an indispensable tool in clinical diagnostics, antibiotic resistance research, and the discovery of novel β-lactamase inhibitors. This in-depth technical guide explores the history, mechanism, and practical application of the this compound assay, providing detailed protocols and quantitative data to support its use in a research setting.

History and Development

The development of the this compound assay was a significant milestone in the ongoing battle against antibiotic resistance. Prior to its introduction, methods for detecting β-lactamase activity were often cumbersome and less sensitive.

Key Milestones:

-

1972: The discovery and initial characterization of this compound, then referred to as compound 87/312, was first reported by Cynthia H. O'Callaghan and colleagues at Glaxo Research Ltd. in the journal Antimicrobial Agents and Chemotherapy.[1] Their seminal paper described a novel cephalosporin that exhibited a distinct and rapid color change from yellow to red upon hydrolysis of its β-lactam ring by a wide range of β-lactamases.[1] This unique property allowed for the immediate visual detection of enzyme activity.[1]

-

Early Adoption: The simplicity and sensitivity of the this compound assay led to its rapid adoption in microbiology laboratories for the routine screening of β-lactamase-producing bacteria, including Staphylococcus aureus, Haemophilus influenzae, and Neisseria gonorrhoeae.

-

Elucidation of Resistance Mechanisms: The assay became instrumental in elucidating the prevalence and diversity of β-lactamases in clinical isolates, contributing significantly to our understanding of the epidemiology of antibiotic resistance.

-

Inhibitor Screening: With the rise of multidrug-resistant organisms, the this compound assay was adapted for high-throughput screening (HTS) of potential β-lactamase inhibitors.[2][3] Its robust and easily quantifiable colorimetric output makes it ideal for automated screening platforms.

Mechanism of Action

This compound is a chromogenic cephalosporin. Its ability to change color upon enzymatic hydrolysis is due to a dinitrostyryl group at the C-3 position of the cephalosporin nucleus, which is part of an extended conjugated system.

The enzymatic reaction can be visualized as follows:

References

- 1. Novel Method for Detection of β-Lactamases by Using a Chromogenic Cephalosporin Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. High-throughput fluorescent screening of β-lactamase inhibitors to improve antibiotic treatment strategies for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Standard Protocol for Nitrocefin Beta-Lactamase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics such as penicillins and cephalosporins. The detection and characterization of beta-lactamase activity are crucial for clinical diagnostics, antibiotic resistance surveillance, and the discovery of new beta-lactamase inhibitors. Nitrocefin, a chromogenic cephalosporin, is a widely used substrate for the rapid and sensitive detection of beta-lactamase activity.[1][2] Hydrolysis of the amide bond in the beta-lactam ring of this compound by a beta-lactamase results in a distinct color change from yellow to red, which can be detected visually or quantified spectrophotometrically.[1][2][3] This colorimetric assay is highly sensitive for most beta-lactamases and is applicable across various experimental formats, from simple qualitative tests to high-throughput quantitative kinetic assays.

Principle of the Assay

The this compound assay is based on the enzymatic hydrolysis of the beta-lactam ring in this compound. This reaction is catalyzed by beta-lactamase enzymes. The intact this compound molecule is yellow and exhibits a maximum absorbance at approximately 390 nm. Upon cleavage of the beta-lactam ring, the molecular structure is altered, leading to the formation of a red product with a maximum absorbance at around 486-500 nm. The rate of this color change is directly proportional to the beta-lactamase activity in the sample.

Materials and Reagents

| Reagent/Material | Specifications | Storage |

| This compound | Purity >95% | Store at -20°C, protected from light |

| Dimethyl sulfoxide (DMSO) | Anhydrous, >99.5% | Room temperature |

| Phosphate Buffer Saline (PBS) | 0.1 M, pH 7.0 | 2-8°C |

| 96-well microplate | Clear, flat-bottom | Room temperature |

| Microplate reader | Capable of measuring absorbance at 490 nm | N/A |

| Purified beta-lactamase | For positive control | -20°C |

| Test compounds/inhibitors | Varies | As per compound specifications |

| Bacterial cell culture or lysate | Varies | As per experimental design |

Experimental Protocols

Preparation of Reagents

This compound Stock Solution (e.g., 10 mg/mL in DMSO):

-

Add 1.0 mL of DMSO to a vial containing 10.0 mg of this compound powder.

-

Vortex thoroughly until the powder is completely dissolved.

-

This stock solution can be stored at -20°C, protected from light. It is recommended to prepare fresh or use within 2 months.